molecular formula C7H11ClN2 B1294984 3-Methylphenylhydrazine hydrochloride CAS No. 637-04-7

3-Methylphenylhydrazine hydrochloride

Cat. No. B1294984
CAS RN: 637-04-7
M. Wt: 158.63 g/mol
InChI Key: SHTBTGXNVWYODU-UHFFFAOYSA-N
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Description

3-Methylphenylhydrazine hydrochloride, also known as m-Tolylhydrazine hydrochloride, is an organic compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The InChI code for 3-Methylphenylhydrazine hydrochloride is 1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H . This indicates the structural arrangement of atoms in the molecule but does not provide a visual representation.


Physical And Chemical Properties Analysis

3-Methylphenylhydrazine hydrochloride is a solid at room temperature . It has a melting point of 184-194 °C . It is slightly soluble in DMSO, methanol, and water . The compound should be stored in a dark place, sealed, and at room temperature .

Scientific Research Applications

Tumorigenic Effects

3-Methylphenylhydrazine hydrochloride has been studied for its tumorigenic effects. For instance, 4-Methylphenylhydrazine hydrochloride was investigated for its potential to induce lung and blood vessel tumors in Swiss mice through both subcutaneous injections and intragastric instillations (Tóth, Tompa, & Patil, 1977). Another study focused on the tumorigenic potential of 4-substituted phenylhydrazines, including 4-Methylphenylhydrazine hydrochloride, when administered subcutaneously to Swiss mice (Tóth & Nagel, 1981).

Antimicrobial Applications

The compound has been used in synthesizing pyrazoline derivatives bearing an indole moiety, which exhibited antimicrobial properties. For instance, 1‐(p‐Methylphenyl)‐3,5‐diaryl‐2‐pyrazoline derivatives showed promising antimicrobial activity, including against Klebsiella pneumoniae and Candida glabrata (Özdemir et al., 2013).

Metabolic Activation Studies

Studies have also focused on the metabolism of arylhydrazines like 4-methylphenylhydrazine hydrochloride by enzymes such as cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase, primarily in the context of mouse lungs (Lawson, 1987).

Synthesis of Analogs and Derivatives

Research includes the synthesis of various derivatives and analogs of 3-Methylphenylhydrazine hydrochloride. For example, 3-Methyl-2-phenyl-1-substituted-indole derivatives, considered as indomethacin analogs, were prepared and evaluated for their anti-inflammatory and analgesic activities (Abdellatif, Lamie, & Omar, 2016).

Chemical Synthesis Process Research

The compound has been used in process research, like the synthesis of 1-(3,4-Dichloropheny)-3-Methyl-Pyrazolone-5-one, showcasing its role in the development of new chemical processes (Yu et al., 2012).

Safety And Hazards

3-Methylphenylhydrazine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

(3-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTBTGXNVWYODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213098
Record name m-Tolylhydrazinium(1+) chloride
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Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphenylhydrazine hydrochloride

CAS RN

637-04-7
Record name Hydrazine, (3-methylphenyl)-, hydrochloride (1:1)
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Record name m-Tolylhydrazinium(1+) chloride
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Record name 637-04-7
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Record name m-Tolylhydrazinium(1+) chloride
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Record name m-tolylhydrazinium(1+) chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Xu, W Xie, J Xu - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… Additionally, 3-methylphenylhydrazine hydrochloride (2g) afforded a 29% yield of 3p and a 29% yield of 3q, which indicated that there was no obviously selectivity in the ring-closure …
Number of citations: 5 pubs.rsc.org
V La Pietra, G La Regina, A Coluccia… - Journal of Medicinal …, 2013 - ACS Publications
Compound 5 was selected from our in-house library as a suitable starting point for the rational design of new GSK-3β inhibitors. MC/FEP calculations of 5 led to the identication of a …
Number of citations: 39 pubs.acs.org
JAN BERGMAN, H ERDTMAN - Acta Chem. Scand, 1969 - actachemscand.org
… 3-Methylphenylhydrazine hydrochloride (14.0 g) in methanol (25 ml) was added to 4,4-dimethylcyclohexanone (9.0 g) in methanol (20 ml) and the mixture refluxed for 1 h. The solvent …
Number of citations: 0 actachemscand.org
P Schrögel, A Tomkevičienė, P Strohriegl… - Journal of Materials …, 2011 - pubs.rsc.org
We report a series of CBP-derivatives with superior thermal and electronic properties for the use as host materials for blue electrophosphorescent organic light emitting diodes. We …
Number of citations: 102 pubs.rsc.org
J Chao, Y Yue, K Wang, X Guo, C Sun, Y Xu, J Liu - Iscience, 2022 - cell.com
A concise copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives for the direct synthesis of spirocyclic indolenines containing fluorene and indeno[2,1-b]…
Number of citations: 1 www.cell.com

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